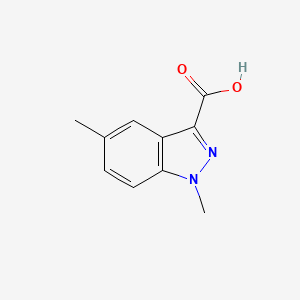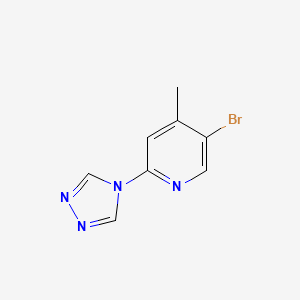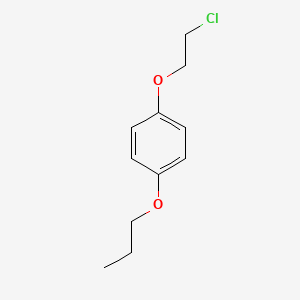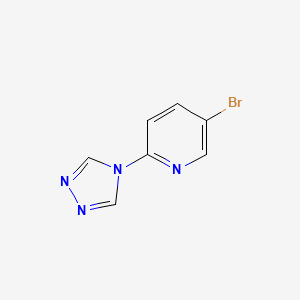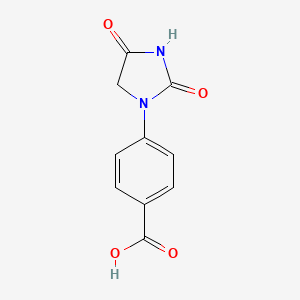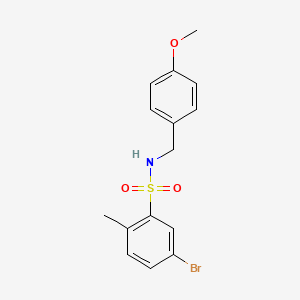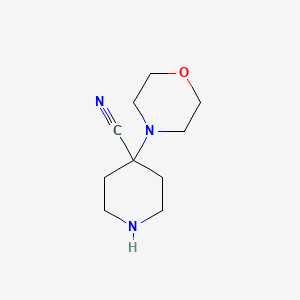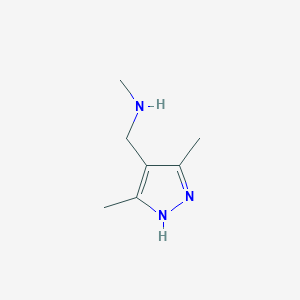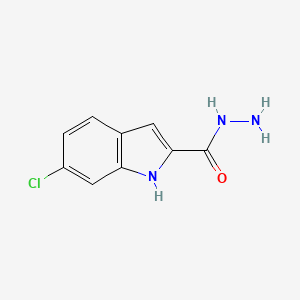![molecular formula C19H25NO2 B1437572 N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline CAS No. 1040690-62-7](/img/structure/B1437572.png)
N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline
概要
説明
N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline is a chemical compound with the molecular formula C19H25NO2 and a molecular weight of 299.41 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an ethoxyethoxy group attached to a benzyl ring and a dimethylaniline moiety .
準備方法
The synthesis of N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline typically involves the reaction of 3,4-dimethylaniline with 2-(2-ethoxyethoxy)benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
化学反応の分析
N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
科学的研究の応用
N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The ethoxyethoxy group and the dimethylaniline moiety play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to the desired biological effects .
類似化合物との比較
N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline can be compared with other similar compounds, such as:
N-Benzyl-3,4-dimethylaniline: Lacks the ethoxyethoxy group, which may result in different chemical and biological properties.
N-[2-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline: Contains a methoxyethoxy group instead of an ethoxyethoxy group, potentially altering its reactivity and interactions.
N-[2-(2-Ethoxyethoxy)benzyl]-4-methylaniline: Has a single methyl group on the aniline ring, which may affect its overall behavior and applications.
This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
N-[[2-(2-ethoxyethoxy)phenyl]methyl]-3,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-4-21-11-12-22-19-8-6-5-7-17(19)14-20-18-10-9-15(2)16(3)13-18/h5-10,13,20H,4,11-12,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHBVKUBJYWOTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1CNC2=CC(=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine](/img/structure/B1437492.png)
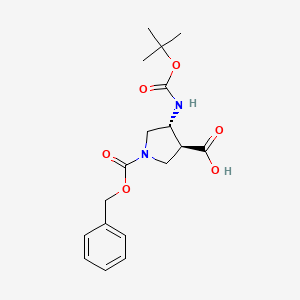
![1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B1437497.png)
